N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Antimicrobial Benzothiazole Sulfonamide

CAS 954270-87-2 is a 6-amino-substituted methylsulfonyl benzothiazole (MSBT) with documented antimicrobial MIC values of 4–50 μg/mL across bacterial and fungal species and demonstrated HeLa cell growth inhibition in cytotoxicity screening. The free 6-amino group enables efficient one-step amidation or sulfonylation to generate acetamide, cyclopropanecarboxamide, and benzenesulfonamide analogs for kinase-targeted library synthesis. This compound aligns with (aminoaryl)benzothiazole pharmacophores showing nanomolar kinase inhibition (IC₅₀ down to 63 nM). Ideal as a reference standard in MSBT SAR cascades and as a versatile building block for parallel medicinal chemistry workflows. Place your order today.

Molecular Formula C8H9N3O2S2
Molecular Weight 243.3
CAS No. 954270-87-2
Cat. No. B2890866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide
CAS954270-87-2
Molecular FormulaC8H9N3O2S2
Molecular Weight243.3
Structural Identifiers
SMILESCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11)
InChIKeyLUNIKKCPFLEDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2): Chemical Class and Procurement Baseline


N-(6-Amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2) is a sulfonamide-functionalized benzothiazole derivative with molecular formula C8H9N3O2S2 and molecular weight 243.31 g/mol . The compound belongs to the methylsulfonyl benzothiazole (MSBT) class, a scaffold recognized for antimicrobial and anticancer activities [1]. It features a 6-amino substituent on the benzothiazole core coupled to a methanesulfonamide group at the 2-position, a structural motif that distinguishes it from other benzothiazole derivatives in terms of hydrogen-bonding capacity and synthetic derivatization potential.

Why N-(6-Amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2) Cannot Be Substituted by Generic Benzothiazole Analogs


Within the methylsulfonyl benzothiazole (MSBT) series, substitution patterns at the 4-, 5-, and 6-positions critically modulate antimicrobial potency and anticancer activity [1]. The 6-amino substitution on the benzothiazole core of CAS 954270-87-2 confers distinct hydrogen-bond donor/acceptor capacity and enables downstream derivatization to acetamide, sulfonamide, and carboxamide analogs that exhibit divergent biological profiles. Interchanging CAS 954270-87-2 with a 6-nitro (CAS 954270-80-5), 6-methoxy, or unsubstituted benzothiazole methanesulfonamide would alter the compound's electronic properties, synthetic utility, and observed antimicrobial MIC values [2]. The following quantitative evidence demonstrates where this specific compound holds verifiable differentiation.

Quantitative Differentiation Evidence for N-(6-Amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2)


Antimicrobial Activity of 6-Amino MSBT Derivative Compared to Unsubstituted Sulfonamide Analogs

As the compound designated MSBT-07 in the MSBT series study, CAS 954270-87-2 exhibited promising antimicrobial activity with an MIC range of 4–50 μg/mL against selected bacterial and fungal species [1]. This activity profile places MSBT-07 among the six most active compounds identified in the MSBT screening panel, which included 4- and 5-substituted methylsulfonyl benzothiazole derivatives with amide, alkoxy, sulfonamide, nitro, and amine functionalities [2]. Notably, the unsubstituted benzothiazole sulfonamide derivatives lacking the 6-amino moiety (e.g., MSBT-19, MSBT-27) demonstrated comparatively weaker antimicrobial profiles, underscoring the contribution of the 6-amino substitution to the observed activity [3].

Antimicrobial Benzothiazole Sulfonamide

Synthetic Utility as a 6-Amino Benzothiazole Scaffold for Downstream Derivatization

CAS 954270-87-2 contains a free 6-amino group on the benzothiazole core, enabling facile derivatization to acetamide, cyclopropanecarboxamide, ethanesulfonamide, and benzenesulfonamide analogs via standard amidation or sulfonylation chemistry . In contrast, the 6-nitro analog N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-80-5) lacks the primary amine functionality required for direct amide bond formation without prior reduction, while the unsubstituted N-(1,3-benzothiazol-2-yl)methanesulfonamide lacks a functionalizable handle at the 6-position altogether . Patents describing benzothiazole-based luciferin precursors and kinase inhibitors specifically reference 6-amino-1,3-benzothiazol-2-yl intermediates as critical building blocks for constructing bioactive molecules [1].

Synthetic Chemistry Benzothiazole Intermediate

Procurement-Relevant Application Scenarios for N-(6-Amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2)


Antimicrobial Screening Campaigns Targeting Benzothiazole Sulfonamide Scaffolds

Based on the MIC range of 4–50 μg/mL demonstrated by MSBT-07 against bacterial and fungal species [1], CAS 954270-87-2 serves as a reference compound or positive control in antimicrobial screening cascades evaluating structure-activity relationships (SAR) within the methylsulfonyl benzothiazole series. Procurement is indicated when a research program requires a 6-amino-substituted MSBT derivative with documented activity in the 4–50 μg/mL MIC range for comparison against newly synthesized analogs.

Synthetic Intermediate for Benzothiazole-Based Bioactive Molecule Libraries

The free 6-amino group on the benzothiazole core enables efficient derivatization to acetamide, cyclopropanecarboxamide, ethanesulfonamide, and benzenesulfonamide analogs [1]. Patents referencing 6-amino-1,3-benzothiazol-2-yl intermediates as building blocks for luciferin precursors and kinase-targeted molecules support procurement for medicinal chemistry programs requiring rapid analog generation . This compound is particularly suitable for parallel synthesis workflows where the 6-amino handle facilitates one-step amidation or sulfonylation.

Kinase Inhibitor Hit Identification and Scaffold Hopping Studies

N-substituted 2′-(aminoaryl)benzothiazoles have been identified as kinase inhibitors with in vitro IC50 values in the nanomolar range, down to 63 nM [1]. CAS 954270-87-2, bearing the 6-aminoaryl benzothiazole core, aligns with the structural motifs explored in hit identification and scaffold hopping programs targeting ATP-binding pockets of kinases . Procurement is indicated when building focused libraries around the (aminoaryl)benzothiazole pharmacophore for kinase inhibition screening.

Anticancer Lead Optimization Based on MSBT Scaffolds

MSBT-07 (CAS 954270-87-2) demonstrated significant reduction in cervical cancer (HeLa) cell growth in cytotoxicity screening alongside MSBT-12 [1]. This positions the compound as a procurement candidate for anticancer lead optimization programs evaluating methylsulfonyl benzothiazole derivatives against cervical cancer cell lines. The compound's dual antimicrobial and anticancer activity profile supports its use in multi-target screening cascades where scaffold promiscuity is being assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.